molecular formula C26H16O8 B12187412 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

Cat. No.: B12187412
M. Wt: 456.4 g/mol
InChI Key: QIMNASQYWLXINJ-UHFFFAOYSA-N
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Description

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one derivatives with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent reaction control, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromen derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one stands out due to its dual chromen structure, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C26H16O8

Molecular Weight

456.4 g/mol

IUPAC Name

[8-acetyloxy-2-oxo-4-(3-oxobenzo[f]chromen-2-yl)chromen-7-yl] acetate

InChI

InChI=1S/C26H16O8/c1-13(27)31-22-10-8-17-18(12-23(29)34-24(17)25(22)32-14(2)28)20-11-19-16-6-4-3-5-15(16)7-9-21(19)33-26(20)30/h3-12H,1-2H3

InChI Key

QIMNASQYWLXINJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC(=O)C

Origin of Product

United States

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